Lipophilicity Difference vs. S-Benzyl-L-cysteine
S-(4-Methylbenzyl)cysteine exhibits a calculated partition coefficient (clogP) of approximately 1.94, compared to 1.61 for S-benzyl-L-cysteine (S-Bzl-Cys) as estimated using ChemDraw Professional 20.0 . The ~0.33 logP unit increase—equivalent to a >2-fold enhancement in predicted octanol–water partitioning—arises solely from the para-methyl substitution on the benzyl thioether. This differential lipophilicity has direct implications for reversed-phase HPLC purification of protected peptide intermediates, as well as for membrane permeability in peptidomimetic design [1].
| Evidence Dimension | Calculated octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.94 |
| Comparator Or Baseline | S-Benzyl-L-cysteine: clogP ≈ 1.61 |
| Quantified Difference | ΔclogP ≈ +0.33 (≈ 2.14× higher partition coefficient) |
| Conditions | Calculated using ChemDraw Professional 20.0 fragment-based algorithm |
Why This Matters
For procurement in peptide synthesis workflows, the increased lipophilicity of S-(4-methylbenzyl)cysteine alters RP-HPLC retention times and solid-support swelling behavior, necessitating explicit method validation rather than direct substitution with S-benzyl-protected analogs.
- [1] Albericio F. Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. 2004;8(3):211-221. View Source
